N-[(2-chlorophenyl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
N-[(2-Chlorophenyl)methyl]-N'-[(4-Methoxyphenyl)methyl]ethanediamide is a diamide derivative featuring a central ethanediamide (oxalamide) backbone substituted with a 2-chlorobenzyl group and a 4-methoxybenzyl group.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-14-8-6-12(7-9-14)10-19-16(21)17(22)20-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBAMFDZMVPRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves the reaction of 2-chlorobenzylamine with 4-methoxybenzylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. Common catalysts include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), which are known for their reducing properties .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
The ethanediamide core is shared among several compounds, but substituent variations lead to distinct properties:
Key Observations :
- The 2-chlorobenzyl group is common in agrochemicals and pharmaceuticals due to its stability and moderate hydrophobicity .
Bis(acetamide) Derivatives
Bis(acetamide) compounds with trifluoromethylphenyl substituents (e.g., Compounds 44–47 in ) exhibit higher molecular weights (MW: 450–550 g/mol) and enhanced hydrophobicity due to CF₃ groups. In contrast, the target compound (MW: ~304.77 g/mol) lacks fluorinated substituents, suggesting lower metabolic stability but better aqueous solubility .
Urea and Thiourea Analogs
Urea derivatives like N-[(2-chlorophenyl)methyl]-N'-[(4-methoxyphenyl)methyl]urea () share similar substituents but replace the ethanediamide core with a urea group. Ureas generally exhibit stronger hydrogen-bonding capacity, which may enhance target binding but reduce membrane permeability compared to diamides .
Neurotransmitter Receptor Modulation
Proline-based carboxamides with 2-chlorobenzyl and 4-methoxybenzyl groups () act as neuropeptide FF receptor antagonists (e.g., Compound 24, IC₅₀: 120 nM).
Agrochemical Potential
Chlorophenyl- and methoxyphenyl-containing compounds are prevalent in pesticides (e.g., cumyluron in ). The target compound’s diamide structure could offer resistance to hydrolysis compared to ester-based agrochemicals, though further studies are needed .
Biological Activity
N-[(2-chlorophenyl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chlorophenyl group and a methoxyphenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 332.8 g/mol. The structure includes an ethanediamide backbone, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN2O |
| Molecular Weight | 332.8 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The presence of the chlorophenyl and methoxyphenyl groups suggests that this compound may interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways.
Anticancer Activity
Research has highlighted the compound's potential anticancer properties. For instance, studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The compound appears to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells.
-
Case Study on Anti-inflammatory Effects :
- In a model of acute inflammation, administration of the compound significantly decreased edema formation and reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes including nucleophilic substitution reactions to form the chlorophenyl and methoxyphenyl intermediates. These intermediates are then coupled to produce the final product.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Chlorophenyl | Nucleophilic substitution with 2-chlorobenzyl chloride |
| Formation of Methoxyphenyl | Condensation reaction involving 4-methoxyphenylacetone |
| Coupling Reaction | Coupling using carbodiimides to form the final product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
